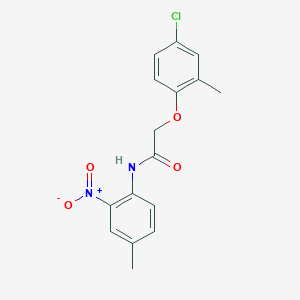![molecular formula C20H26N2O B5120172 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5120172.png)
3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. It was first synthesized in the early 1990s by Abbott Laboratories. ABT-594 is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor, which is found in the central nervous system.
作用机制
3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine acts as an agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the central nervous system and is involved in the modulation of pain. Activation of this receptor by 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain.
Biochemical and physiological effects:
3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine has also been shown to decrease the release of glutamate, which is involved in the transmission of pain signals.
实验室实验的优点和局限性
3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine has several advantages for use in lab experiments. It is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain modulation. However, 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine has several limitations. It is a synthetic compound, which means that it may not accurately reflect the effects of endogenous compounds. Additionally, 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine has been shown to have some toxic effects, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine. One direction is the development of new compounds that are more selective and potent agonists of the α4β2 nicotinic acetylcholine receptor. Another direction is the study of the role of the α4β2 nicotinic acetylcholine receptor in other physiological processes, such as learning and memory. Additionally, the use of 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine in combination with other compounds may lead to the development of more effective painkillers.
合成方法
The synthesis of 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine involves several steps. The first step is the preparation of the key intermediate, 4-methoxy-2,5-dimethylbenzylamine. This is followed by the coupling of the amine with 2-bromopyridine to form the pyridine ring. The final step involves the addition of piperidine to the pyridine ring to form 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine.
科学研究应用
3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine has been extensively studied for its potential use as a painkiller. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain. 3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine has also been shown to have antinociceptive effects in humans.
属性
IUPAC Name |
3-[1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15-12-20(23-3)16(2)11-18(15)14-22-10-5-4-8-19(22)17-7-6-9-21-13-17/h6-7,9,11-13,19H,4-5,8,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHBVBGDBJXXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)
![2-[(3-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5120104.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)

![4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5120139.png)
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5120146.png)
![4-acetyl-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5120148.png)



![(3-amino-4-isobutyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-biphenylyl)methanone](/img/structure/B5120165.png)
![10-(4-chlorophenyl)-7-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5120178.png)
